molecular formula C16H15N5O2 B2670634 N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108839-62-7

N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2670634
M. Wt: 309.329
InChI Key: MVCFZCSCEBXXRV-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of nitrogen-containing heterocycles . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds typically involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds emphasizes the synthesis and characterization of complex heterocyclic molecules. For instance, the development of novel N-arylpyrazole-containing enaminones and their reactions to form substituted pyrazoles and pyrazolylisoxazoles highlights the versatility of these compounds in organic synthesis and potential applications in medicinal chemistry (Riyadh, 2011). Similarly, studies on the synthesis of pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives underline the importance of these compounds in exploring new pharmacological activities (Abunada et al., 2008).

Potential Biological Activities

Several studies have evaluated the biological activities of compounds within this family, indicating their potential in developing new therapeutic agents. For example, the evaluation of substituted pyrazoles and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines for cytotoxic effects against human breast and liver carcinoma cell lines suggests their use in cancer treatment (Riyadh, 2011). Another study on the synthesis and antimicrobial activity of pyrazoline and pyrazole derivatives incorporating a biologically active sulfamoyl moiety indicates their potential as antimicrobial agents (Darwish, 2014).

Future Directions

The future directions for this compound could involve further exploration of its antibacterial activities . Additionally, the structure–activity relationship of the triazolo[4,3-a]pyrazine derivatives could be investigated further .

properties

IUPAC Name

N-(cyclopropylmethyl)-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(17-8-10-6-7-10)13-14-16(23)18-12(9-21(14)20-19-13)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCFZCSCEBXXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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